KRAS G12D inhibitor 9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KRAS G12D inhibitor 9 is a small molecule designed to target the KRAS G12D mutation, a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation involves a substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .
Preparation Methods
The synthesis of KRAS G12D inhibitor 9 involves several steps, including structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically includes the formation of a salt bridge between the piperazine moiety of the inhibitors and the aspartic acid residue of the mutant protein . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
KRAS G12D inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the inhibitor’s functional groups, potentially altering its binding affinity.
Substitution: Substitution reactions can introduce different substituents to the inhibitor, enhancing its selectivity and potency.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
KRAS G12D inhibitor 9 has a wide range of scientific research applications:
Mechanism of Action
KRAS G12D inhibitor 9 exerts its effects by binding to the KRAS G12D mutant protein, forming a salt bridge with the aspartic acid residue at position 12 . This binding disrupts the interaction between KRAS and its downstream effectors, such as RAF1, thereby inhibiting the activation of the MAPK and PI3K signaling pathways . The inhibitor also induces conformational changes in the KRAS protein, preventing its activation and subsequent signaling .
Comparison with Similar Compounds
KRAS G12D inhibitor 9 is unique in its ability to form a salt bridge with the aspartic acid residue of the KRAS G12D mutant protein, which enhances its selectivity and potency . Similar compounds include:
siG12D-LODER: An siRNA-based drug targeting KRAS G12D mutations, currently undergoing clinical trials.
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding interactions with the KRAS G12D mutant protein .
Properties
Molecular Formula |
C33H43N7O2 |
---|---|
Molecular Weight |
569.7 g/mol |
InChI |
InChI=1S/C33H43N7O2/c1-24-7-4-8-25-9-5-11-30(31(24)25)40-19-14-28-29(21-40)36-33(42-22-27-10-6-16-38(27)2)37-32(28)39-17-12-26(13-18-39)35-23-34-15-20-41-3/h4-5,7-9,11,26-27H,6,10,12-22H2,1-3H3/t27-/m0/s1 |
InChI Key |
BYHDIQXMLFJXAX-MHZLTWQESA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OC[C@@H]6CCCN6C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCC(CC5)N=C=NCCOC)OCC6CCCN6C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.